MEL23 Exhibits 4-Fold Selectivity for Mdm2-MdmX Heterocomplex Over Mdm2 Homo-Complex
MEL23 selectively inhibits the E3 ligase activity of the Mdm2-MdmX heterocomplex over the Mdm2-Mdm2 homocomplex. In a comparative assay using 100 µM inhibitor, MEL23 achieved 70.6% inhibition of the heterocomplex versus only 17.6% inhibition of the homocomplex . This represents a 4-fold selectivity margin, indicating a specific targeting preference for the heterodimeric form of the E3 ligase complex.
| Evidence Dimension | E3 Ligase Activity Inhibition |
|---|---|
| Target Compound Data | 70.6% inhibition at 100 µM |
| Comparator Or Baseline | Mdm2-Mdm2 homocomplex: 17.6% inhibition at 100 µM |
| Quantified Difference | 4.0-fold higher inhibition of heterocomplex (70.6% / 17.6%) |
| Conditions | In vitro E3 ligase activity assay with 100 µM compound concentration |
Why This Matters
This selectivity ensures that experimental results are driven by specific modulation of the Mdm2-MdmX axis rather than general Mdm2 homodimer activity, a critical distinction for mechanistic studies.
